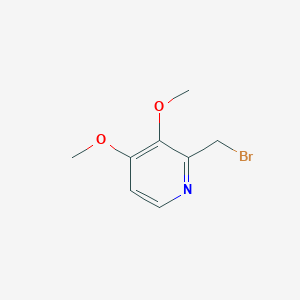![molecular formula C22H26N2O3 B8525574 ethyl (2R)-2-[[(3S)-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]amino]-4-phenylbutanoate](/img/structure/B8525574.png)
ethyl (2R)-2-[[(3S)-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]amino]-4-phenylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-1It belongs to the class of angiotensin-converting enzyme (ACE) inhibitors, which are commonly prescribed to manage high blood pressure and heart failure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-1benzazepin-2-one involves several steps. One common method includes the reaction of 1-(ethoxycarbonyl)-3-phenylpropylamine with 2,3,4,5-tetrahydro-1H-1benzazepin-2-one under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process.
Industrial Production Methods
In industrial settings, the production of benazepril is optimized for large-scale synthesis. This involves the use of high-efficiency reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels .
化学反应分析
Types of Reactions
3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-1benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various amine derivatives .
科学研究应用
3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-1benzazepin-2-one has several scientific research applications:
Chemistry: It is used as a model compound to study ACE inhibitors and their interactions with other molecules.
Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.
Medicine: Benazepril is extensively researched for its therapeutic effects in managing hypertension and heart failure.
作用机制
The mechanism of action of 3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-1benzazepin-2-one involves the inhibition of the angiotensin-converting enzyme (ACE). By inhibiting ACE, the compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in the relaxation of blood vessels, reduced blood pressure, and decreased workload on the heart . The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .
相似化合物的比较
Similar Compounds
Enalapril: Another ACE inhibitor with a similar mechanism of action but different chemical structure.
Lisinopril: A structurally distinct ACE inhibitor used for similar therapeutic purposes.
Ramipril: Another ACE inhibitor with unique pharmacokinetic properties.
Uniqueness
3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-1benzazepin-2-one is unique due to its specific chemical structure, which provides distinct pharmacological properties. Its ethoxycarbonyl group and benzazepin ring contribute to its efficacy and metabolic stability .
属性
分子式 |
C22H26N2O3 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC 名称 |
ethyl 2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)amino]-4-phenylbutanoate |
InChI |
InChI=1S/C22H26N2O3/c1-2-27-22(26)20(14-12-16-8-4-3-5-9-16)23-19-15-13-17-10-6-7-11-18(17)24-21(19)25/h3-11,19-20,23H,2,12-15H2,1H3,(H,24,25) |
InChI 键 |
AGSGQWMQZLSVCI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3NC2=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[6-(Dimethoxymethyl)-2-methoxypyridin-3-yl]methanol](/img/structure/B8525517.png)
![5-[2-Bromo-4-(bromomethyl)phenyl]-1,3-oxazole](/img/structure/B8525526.png)







![Methyl 2-{[4-(2-hydroxyethyl)phenoxy]methyl}benzoate](/img/structure/B8525581.png)


